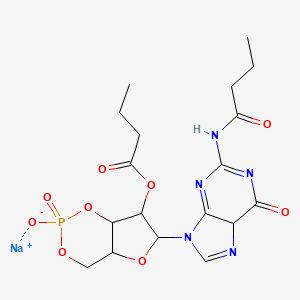

Bt2cGMP (sodium)

Descripción

Bt2cGMP (dibutyryl cyclic guanosine monophosphate sodium) is a cell-permeable cGMP analog widely used to study cyclic nucleotide signaling pathways. It preferentially activates cGMP-dependent protein kinase (PKG) and modulates downstream targets such as calcium homeostasis, platelet aggregation, and enzyme secretion. Its dibutyryl groups enhance membrane permeability and resistance to phosphodiesterase degradation, making it a stable tool for probing cGMP-mediated cellular responses .

Propiedades

Fórmula molecular |

C18H23N5NaO9P |

|---|---|

Peso molecular |

507.4 g/mol |

Nombre IUPAC |

sodium;[6-[2-(butanoylamino)-6-oxo-5H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |

InChI |

InChI=1S/C18H24N5O9P.Na/c1-3-5-10(24)20-18-21-15-12(16(26)22-18)19-8-23(15)17-14(31-11(25)6-4-2)13-9(30-17)7-29-33(27,28)32-13;/h8-9,12-14,17H,3-7H2,1-2H3,(H,27,28)(H,20,22,24,26);/q;+1/p-1 |

Clave InChI |

JNRPODPGSZXSHK-UHFFFAOYSA-M |

SMILES canónico |

CCCC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del dibutiril guanosina 3’,5’-monofosfato cíclico de sodio implica la esterificación del monofosfato de guanosina 3’,5’-cíclico con anhídrido butírico. La reacción se lleva a cabo típicamente en un disolvente anhidro como la dimetilformamida (DMF) en condiciones básicas utilizando un catalizador como la piridina .

Métodos de producción industrial

La producción industrial del dibutiril guanosina 3’,5’-monofosfato cíclico de sodio sigue rutas sintéticas similares, pero a mayor escala. El proceso implica pasos de purificación estrictos para garantizar una alta pureza y rendimiento. El compuesto se cristaliza y se seca en condiciones controladas para obtener el producto final .

Análisis De Reacciones Químicas

General Reactivity of Sodium in Organic and Biochemical Systems

Sodium ions (Na⁺) in compounds like Bt₂cGMP (sodium) typically act as counterions, stabilizing negatively charged phosphate or carboxylate groups. Key interactions include:

-

Ion exchange reactions : Sodium ions may dissociate in aqueous solutions, enabling interactions with other cations (e.g., K⁺, Ca²⁺) .

-

Acid-base reactivity : The sodium salt form enhances solubility in polar solvents, facilitating proton transfer reactions with acids (e.g., HCl) to regenerate the free cGMP derivative .

Functional Group Reactivity in Bt₂cGMP

The benzothiazole (Bt) and cGMP moieties dictate most chemical behavior:

Benzothiazole Group

-

Electrophilic substitution : Reacts at the 2-position with halogens or nitrating agents under acidic conditions .

-

Coordination chemistry : The sulfur and nitrogen atoms may bind transition metals (e.g., Fe³⁺, Cu²⁺), altering redox properties .

cGMP Backbone

-

Phosphate ester hydrolysis : Susceptible to alkaline phosphatase or acidic hydrolysis, releasing guanosine .

-

Cyclic phosphate stability : The cyclic structure resists nonspecific hydrolysis compared to linear phosphates .

Hypothetical Reaction Pathways

While direct studies on Bt₂cGMP (sodium) are lacking, inferred reactions include:

| Reaction Type | Conditions | Expected Products |

|---|---|---|

| Acidification | HCl (aq) | Bt₂cGMP (free acid) + NaCl |

| Reduction | NaBH₄ in ethanol | Reduced benzothiazole derivatives |

| Oxidation | H₂O₂, Fe²⁺ catalyst | Sulfoxide/sulfone benzothiazole products |

| Enzymatic cleavage | Phosphodiesterase exposure | Linear guanosine monophosphate derivative |

Research Gaps and Recommendations

The absence of targeted studies on Bt₂cGMP (sodium) necessitates further investigation, particularly:

-

Kinetic studies : To quantify hydrolysis rates under physiological conditions.

-

Spectroscopic characterization : NMR/UV-Vis analysis of metal-binding behavior.

-

Biological activity assays : Role in cyclic nucleotide signaling pathways.

Researchers should consult specialized journals (e.g., Journal of Medicinal Chemistry) or proprietary chemical databases for advanced data.

Aplicaciones Científicas De Investigación

El dibutiril guanosina 3’,5’-monofosfato cíclico de sodio se utiliza ampliamente en la investigación científica debido a su capacidad para imitar los efectos del cGMP. Algunas de sus aplicaciones incluyen:

Química: Se utiliza como herramienta para estudiar las vías y reacciones dependientes de cGMP.

Biología: Investiga el papel del cGMP en procesos celulares como la señalización celular y la diferenciación.

Medicina: Explora posibles aplicaciones terapéuticas, incluido su papel en el manejo del dolor y la cicatrización de heridas.

Industria: Se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos

Mecanismo De Acción

El dibutiril guanosina 3’,5’-monofosfato cíclico de sodio ejerce sus efectos activando la proteína quinasa dependiente de cGMP (PKG). Esta activación conduce a la fosforilación de varias proteínas diana, lo que provoca cambios en las funciones celulares. También inhibe la liberación de ácido araquidónico en las plaquetas humanas, lo que juega un papel en la inflamación y la modulación del dolor .

Comparación Con Compuestos Similares

8-Bromo-cGMP

Structural Similarity : Both are cGMP analogs, but 8-bromo-cGMP substitutes a bromine atom at the 8th position of the guanine ring, while Bt2cGMP has dibutyryl modifications at the 2'- and 3'-ribose positions.

Functional Differences :

- PKG Activation : Bt2cGMP shows higher specificity for PKG activation compared to 8-bromo-cGMP, which also interacts with cAMP-dependent protein kinase (PKA) at higher concentrations .

- TNFα Modulation: In PMA-differentiated U937 cells, neither 8-bromo-cGMP (0–1 mM) nor Bt2cGMP altered TNFα release, suggesting overlapping anti-inflammatory roles .

Proglumide and Benzotript

Functional Similarity: These non-peptide antagonists inhibit cholecystokinin (CCK)-induced pancreatic enzyme secretion, similar to Bt2cGMP. Key Contrasts:

- Potency : Bt2cGMP is ~5× more potent, with half-maximal inhibition (IC50) of CCK-8-induced amylase secretion at 100 μM vs. 500 μM for proglumide and benzotript .

- Mechanism : Bt2cGMP acts as a competitive CCK receptor antagonist, while proglumide and benzotript likely target allosteric sites without structural resemblance to cGMP .

Bt2cAMP

Structural Analogy : Both compounds are dibutyryl derivatives but target different cyclic nucleotide pathways (cGMP vs. cAMP).

Divergent Biological Effects :

- Calcium Signaling : Bt2cGMP potentiates ATP-induced calcium influx in hepatocytes, whereas Bt2cAMP primarily regulates calcium extrusion via PMCA pumps .

- Metabolic Regulation: In smooth muscle cells, Bt2cGMP reduces bis-diphosphoinositol tetrakisphosphate ([PP]₂-InsP₄) levels with an EC50 of 7.9 μM, compared to Bt2cAMP (EC50 = 14.7 μM), indicating higher cGMP pathway specificity .

- Biosynthetic Impact : Bt2cAMP suppresses total RNA and protein synthesis in fetal rat hepatocytes at 1 mM, while Bt2cGMP lacks these effects, highlighting pathway-specific outcomes .

Data Tables

Table 1: Comparative Potency in CCK-8 Antagonism

Table 2: Cyclic Nucleotide Analogs in Cellular Signaling

Research Findings and Mechanistic Insights

- Calcium Homeostasis : Bt2cGMP amplifies ATP-induced calcium spikes in hepatocytes but shows weaker effects than BNP, a natriuretic peptide that stimulates particulate guanylate cyclase .

- Enzyme Secretion Dynamics: In pancreatic acini, Bt2cGMP shifts CCK-8 dose-response curves nonlinearly, suggesting dual roles in receptor activation and feedback inhibition .

- Therapeutic Potential: Proglumide and benzotript, though less potent than Bt2cGMP, are orally bioavailable and cost-effective, making them viable for clinical CCK antagonism .

Q & A

Q. What is the primary mechanism of action of Bt2cGMP (sodium) in cellular signaling pathways, and how can this be experimentally validated?

Bt2cGMP (sodium) is a cell-permeable cGMP analogue that preferentially activates cGMP-dependent protein kinase (PKG). To validate its mechanism, researchers should:

- Use fluorescence-based assays (e.g., fura-2-loaded cells) to measure intracellular Ca²⁺ dynamics, as Bt2cGMP modulates Ca²⁺ extrusion by elevating localized cGMP levels .

- Compare its effects with other cGMP pathway activators (e.g., BNP for particulate guanylate cyclase or SNP for soluble guanylate cyclase) to isolate PKG-specific signaling .

- Include EGTA-treated controls to assess Ca²⁺-dependency of observed effects .

Q. How should researchers design dose-response experiments to evaluate Bt2cGMP's efficacy in enzyme activation studies?

- Use a logarithmic concentration range (e.g., 0.1–10 mM) to identify saturation points, as higher concentrations (e.g., 100 mM) may induce non-specific effects .

- Pair Bt2cGMP with agonists like ATP or CCK-OP to study synergistic/antagonistic interactions, ensuring controls for baseline enzyme activity (e.g., amylase release in pancreatic acini) .

- Validate results with PKG inhibitors (e.g., KT5823) to confirm pathway specificity .

Advanced Research Questions

Q. How can conflicting data on Bt2cGMP's role in amylase secretion be resolved?

In guinea pig pancreatic acini, Bt2cGMP alone (1 mM) does not increase amylase release but antagonizes CCK-OP-induced secretion . To address contradictions:

- Replicate experiments across multiple cell types (e.g., hepatocytes, neurons) to assess tissue-specific effects.

- Standardize calcium chelation protocols (e.g., EGTA concentration, pre-incubation time) to control for extracellular Ca²⁺ interference .

- Perform kinetic assays to differentiate acute vs. prolonged cGMP elevation effects .

Q. What statistical and methodological considerations are critical when analyzing Bt2cGMP's modulation of Ca²⁺ signaling?

- Use Student’s t-test for pairwise comparisons (e.g., Bt2cGMP vs. BNP) and ANOVA for multi-group analyses, reporting means ± standard error (S.E.) .

- Normalize [Ca²⁺]c peak values to baseline measurements to account for inter-experimental variability .

- Pre-register hypotheses (e.g., "Bt2cGMP inhibits Ca²⁺ extrusion via PKG activation") to mitigate confirmation bias .

Q. How should researchers determine sample sizes for in vitro studies involving Bt2cGMP?

- Calculate statistical power using pilot data (e.g., effect size from Ca²⁺ response variability) .

- For pilot studies, justify sample sizes based on feasibility (e.g., n = 3–5 independent experiments) and consult statistical guidelines (e.g., ICGP recommendations) .

- Document attrition criteria (e.g., exclusion of non-responding cell batches) to enhance reproducibility .

Methodological Guidance

Q. What controls are essential for experiments investigating Bt2cGMP's interaction with membrane transporters?

- Include negative controls (e.g., vehicle-only treatments) and positive controls (e.g., known PKG activators).

- Use EGTA to chelate extracellular Ca²⁺ and distinguish between intracellular vs. extracellular Ca²⁺-dependent effects .

- Validate membrane integrity post-treatment with viability assays (e.g., Trypan blue exclusion) .

Q. How can researchers ensure reproducibility when studying Bt2cGMP in cGMP-dependent pathways?

- Deposit raw data (e.g., [Ca²⁺]c measurements, enzyme activity curves) in open-access repositories with detailed metadata .

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for chemical data reporting .

- Cite primary literature (e.g., O’Brien et al.’s standards for qualitative reporting) to align with journal guidelines .

Addressing Contradictions and Knowledge Gaps

Q. Why does Bt2cGMP exhibit divergent effects in Ca²⁺ signaling compared to other cGMP analogues?

- Bt2cGMP’s lipophilic dibutyryl group enhances cell permeability but may alter subcellular localization, affecting localized PKG activation .

- Compare its pharmacokinetics with non-lipophilic analogues (e.g., 8-Br-cGMP) using compartment-specific cGMP sensors .

Q. What strategies can resolve discrepancies in Bt2cGMP’s reported efficacy across species or tissue models?

- Conduct cross-species meta-analyses to identify conserved vs. divergent signaling mechanisms.

- Use CRISPR/Cas9 to generate PKG-knockout models, isolating Bt2cGMP’s off-target effects .

Ethical and Reporting Standards

Q. How should researchers document Bt2cGMP-related findings to meet ethical and publication standards?

- Disclose funding sources and conflicts of interest in manuscripts .

- Adhere to structured abstract guidelines (e.g., background, methods, findings, implications) for clarity .

- Share synthetic protocols and characterization data (e.g., HPLC purity reports) to comply with chemical reproducibility standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.